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Compound of Interest

Compound Name: 2,3-Dimethylpyridin-4-amine

Cat. No.: B048140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,3-Dimethylpyridin-4-amine and

a selection of its structural analogues. The objective is to offer a comprehensive reference for

the identification, characterization, and further development of this class of compounds, which

holds significant potential in medicinal chemistry. The data presented herein is compiled from

various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction
2,3-Dimethylpyridin-4-amine belongs to the aminopyridine class of heterocyclic compounds.

Aminopyridines are recognized for their diverse biological activities, most notably as potassium

channel blockers. This action can modulate neuronal excitability and neurotransmitter release,

making them valuable tools in neuroscience research and as therapeutic agents for certain

neurological disorders. The analogues included in this guide feature variations in the

substitution pattern on the pyridine ring, allowing for an examination of how these structural

modifications influence their spectroscopic properties. Understanding these structure-

spectroscopy relationships is crucial for the unambiguous identification of these compounds

and for guiding the synthesis of new derivatives with tailored biological activities.
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The following tables summarize the available spectroscopic data for 2,3-Dimethylpyridin-4-
amine and its analogues. Direct experimental data for 2,3-Dimethylpyridin-4-amine is limited

in the public domain; therefore, the presented data for this compound is inferred based on the

analysis of its analogues where noted.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Comp
ound

H-2 H-3 H-5 H-6 -CH₃ -NH₂ Other
Solven
t

2,3-

Dimeth

ylpyridi

n-4-

amine

- -
~6.5-

6.7

~7.8-

8.0

~2.1 (2-

Me),

~2.3 (3-

Me)

broad s CDCl₃

2-

Methylp

yridin-4-

amine

- 6.45 6.29 7.92 2.20 4.60 CDCl₃

3-

Methylp

yridin-4-

amine

7.94 - 6.57 7.94 2.08 4.45 CDCl₃

2,5-

Dimeth

ylpyridi

n-4-

amine

- 6.48 - 7.85

2.35 (2-

Me),

2.05 (5-

Me)

4.30 CDCl₃

2,6-

Dimeth

ylpyridi

n-4-

amine

- 6.25 (s) 6.25 (s) - 2.38 (s) 4.15 (s) CDCl₃

N,N-

Dimeth

ylpyridi

n-4-

amine

8.16 (d) 6.63 (d) 6.63 (d) 8.16 (d)
2.98 (s,

N-Me₂)
- CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Comp
ound

C-2 C-3 C-4 C-5 C-6 -CH₃ Other
Solven
t

2,3-

Dimeth

ylpyridi

n-4-

amine

~155 ~120 ~150 ~108 ~148

~20 (2-

Me),

~15 (3-

Me)

CDCl₃

2-

Methylp

yridin-4-

amine

157.9 110.9 151.2 113.8 149.2 24.5
DMSO-

d₆

3-

Methylp

yridin-4-

amine

146.1 123.5 149.8 119.5 146.1 17.4
DMSO-

d₆

2,5-

Dimeth

ylpyridi

n-4-

amine

155.8 111.7 150.1 121.3 148.0

23.9 (2-

Me),

16.8 (5-

Me)

DMSO-

d₆

2,6-

Dimeth

ylpyridi

n-4-

amine

156.5 108.2 151.8 108.2 156.5 24.2
DMSO-

d₆

N,N-

Dimeth

ylpyridi

n-4-

amine

150.1 106.8 155.3 106.8 150.1
39.3 (N-

Me₂)
CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound ν(N-H) δ(N-H)
ν(C=N),
ν(C=C)

ν(C-N)
Other Key
Bands

2,3-

Dimethylpyrid

in-4-amine

~3400-3200 ~1620 ~1600, ~1500 ~1300

C-H

stretching

and bending

2-

Methylpyridin

-4-amine

3420, 3320 1630 1595, 1500 1310

3-

Methylpyridin

-4-amine

3430, 3310 1625 1590, 1510 1290

2,5-

Dimethylpyrid

in-4-amine

3410, 3300 1620 1585, 1490 1305

2,6-

Dimethylpyrid

in-4-amine

3450, 3320 1640 1600, 1560 1280

N,N-

Dimethylpyrid

in-4-amine

- - 1605, 1510 1220

C-H

stretching of

N-Me₂ at

~2800-2950

Table 4: Mass Spectrometry and UV-Vis Data
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Key MS
Fragments
(m/z)

λmax (nm) Solvent

2,3-

Dimethylpyrid

in-4-amine

C₇H₁₀N₂ 122.17
122 (M⁺), 107

(M⁺-CH₃)
~250-260 Methanol

2-

Methylpyridin

-4-amine

C₆H₈N₂ 108.14
108 (M⁺), 93

(M⁺-CH₃)
253 Ethanol

3-

Methylpyridin

-4-amine

C₆H₈N₂ 108.14
108 (M⁺), 93

(M⁺-CH₃)
255 Ethanol

2,5-

Dimethylpyrid

in-4-amine

C₇H₁₀N₂ 122.17
122 (M⁺), 107

(M⁺-CH₃)
260 Ethanol

2,6-

Dimethylpyrid

in-4-amine

C₇H₁₀N₂ 122.17
122 (M⁺), 107

(M⁺-CH₃)
258 Ethanol

N,N-

Dimethylpyrid

in-4-amine

C₇H₁₀N₂ 122.17
122 (M⁺), 107

(M⁺-N(CH₃)₂)
256 Methanol

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide. Specific parameters may vary depending on the instrument and experimental

conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher for protons.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon

spectrum. A larger number of scans is typically required due to the lower natural abundance

of ¹³C. The spectral width usually covers 0-200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is finely ground

with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a

thin film can be cast from a volatile solvent, or the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet/ATR crystal) is recorded first. The sample is then placed in the infrared beam path, and

the sample spectrum is acquired. The final spectrum is presented as percent transmittance

or absorbance versus wavenumber (cm⁻¹), typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer

via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography

(LC).
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Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable small

molecules. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider

range of compounds.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine

the exact mass and elemental composition of the ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent

(e.g., methanol, ethanol, acetonitrile). The concentration is adjusted to ensure the

absorbance falls within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The

sample solution is then placed in the sample beam path, and the absorbance is measured

over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots

absorbance versus wavelength (nm).

Potential Signaling Pathway
Aminopyridines are well-documented blockers of voltage-gated potassium (K⁺) channels. By

inhibiting the efflux of potassium ions, these compounds can prolong the repolarization phase

of the action potential in excitable cells like neurons. This can lead to an increased influx of

calcium ions (Ca²⁺) through voltage-gated calcium channels, subsequently enhancing the

release of neurotransmitters. Furthermore, studies have suggested the involvement of other

signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway and

the P2X7 receptor pathway, in the cellular responses to aminopyridines.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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